

Structural differences between GPS1573 and GPS1574 and their effects

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A Comprehensive Comparison of the MC2R Antagonists **GPS1573** and GPS1574 for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two structurally related peptide antagonists of the melanocortin type 2 receptor (MC2R), **GPS1573** and GPS1574. The following sections will delve into their structural distinctions, comparative efficacy based on experimental data, and the methodologies employed in these studies. This information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences between these two compounds.

Structural Differences

GPS1573 and GPS1574 are both peptide-based antagonists designed to target the MC2R, a key receptor in the hypothalamic-pituitary-adrenal (HPA) axis. While they share a similar core sequence, their primary structural difference lies in their topology. **GPS1573** is a linear peptide, whereas GPS1574 is a cyclized version.[1][2] This fundamental structural variation has significant implications for their biological activity and pharmacokinetic profiles.

The amino acid sequence for the linear peptide, **GPS1573**, is Nle-P-f-R-w-F-K-A-V-G-K-K-R-R-NH₂.[1] In contrast, GPS1574 possesses a ring structure, denoted as Nle-(E-f-R-w-F-K)-A-V-G-K-K-R-R-NH₂.[1] The cyclization in GPS1574 is a key modification that differentiates it from its linear counterpart. Both peptides were developed with modifications in the HFRW pharmacophore, a critical region for melanocortin receptor activation, while preserving the putative MC2R binding sites.[3]



Comparative Efficacy and Effects

The structural divergence between **GPS1573** and GPS1574 leads to notable differences in their in vitro potency and in vivo effects. Both compounds act as non-competitive antagonists of the ACTH-stimulated MC2R activity, meaning they suppress the maximal response (Rmax) without altering the concentration of ACTH required to elicit a half-maximal response (EC50).[3]

In Vitro Potency

Experimental data demonstrates that **GPS1573** is a more potent antagonist of MC2R in vitro compared to GPS1574.[1][4] The half-maximal inhibitory concentration (IC50) values for each compound against MC2R and the related melanocortin type 4 receptor (MC4R) are summarized in the table below.

Compound	MC2R IC50 (nM)	MC4R IC50 (nM)	Selectivity (MC4R/MC2R)
GPS1573	66 ± 23[3]	950[3][5]	~14.4
GPS1574	260 ± 1[3]	3700[3]	~14.2

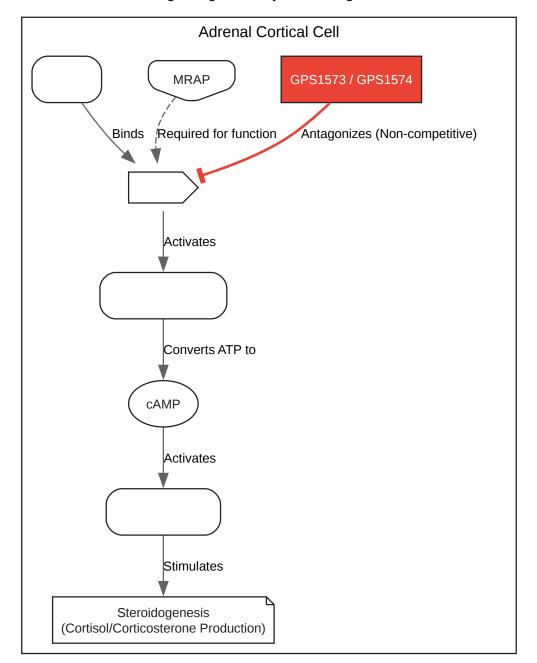
In Vivo Effects

In vivo studies using neonatal rats have revealed contrasting and somewhat unexpected effects of the two antagonists. While GPS1574 demonstrated partial inhibition of the corticosterone response to ACTH, **GPS1573**, despite its higher in vitro potency, augmented this response.[1][4] This suggests that the in vivo activity of these compounds is more complex and may not directly correlate with their in vitro potency.[4] The ring structure of GPS1574 is thought to be a contributing factor to these differing in vivo behaviors.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.





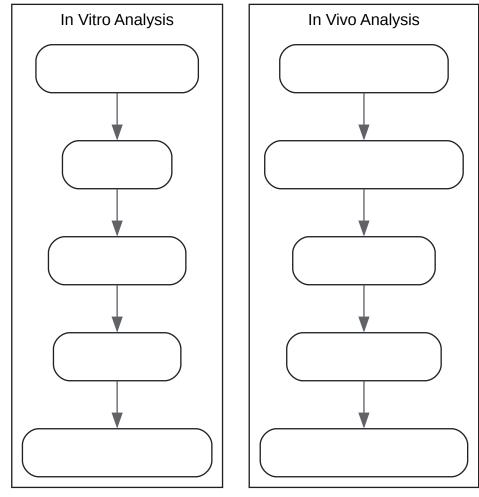
MC2R Signaling Pathway and Antagonist Action

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Caption: MC2R signaling pathway and the inhibitory action of GPS1573 and GPS1574.







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Caption: Workflow for in vitro and in vivo evaluation of GPS1573 and GPS1574.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize and compare **GPS1573** and GPS1574.

In Vitro Antagonist Assay in Dispersed Adrenal Cells



- Cell Preparation: Adrenal glands were removed from neonatal rats (Postnatal Day 2 and 8)
 and adult rats. The glands were cleaned of surrounding fat, and for adult glands, the capsule
 was removed. The tissue was then treated with type I collagenase for 90 minutes to disperse
 the cells.
- Cell Plating and Treatment: Viable cells were plated in 96-well microtiter plates at a density
 of 10,000 cells per well. The cells were pretreated for 1 hour with either GPS1573 or
 GPS1574 at various concentrations.
- ACTH Stimulation and Corticosterone Measurement: Following pretreatment, the cells were stimulated with adrenocorticotropic hormone (ACTH). The concentration of corticosterone in the cell culture medium was then measured to determine the inhibitory effect of the antagonists.

In Vivo Evaluation in Neonatal Rats

- Animal Handling: Timed-pregnant Sprague-Dawley rats were used, and their pups were studied at Postnatal Day 2 (PD2) and Postnatal Day 8 (PD8).
- Antagonist and ACTH Administration: Pups were administered either GPS1573, GPS1574, or a vehicle control via intraperitoneal (IP) injection. Ten minutes after the initial injection, a baseline blood sample was taken. Subsequently, ACTH (0.001 mg/kg) was administered via IP injection.
- Blood Sampling and Analysis: Blood samples were collected at various time points following ACTH injection to measure the plasma corticosterone levels and assess the in vivo efficacy of the antagonists.

cAMP Production Assay in HEK293 Cells

- Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were stably transfected to express the human MC2R and its accessory protein, MRAP.
- Antagonist Treatment and ACTH Stimulation: The transfected cells were incubated with varying concentrations of the antagonist peptides for 20 minutes. Subsequently, the cells were stimulated with ACTH at its EC80 concentration for 30 minutes.



cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP)
were measured using a luminescence assay (e.g., HTRF) to determine the antagonistic
activity of the compounds.

In conclusion, while **GPS1573** and GPS1574 are structurally similar MC2R antagonists, their differing topologies (linear vs. cyclic) result in distinct in vitro potencies and in vivo effects. **GPS1573** is the more potent in vitro antagonist, but GPS1574 has shown a more favorable inhibitory profile in vivo in the studied model. These findings underscore the importance of comprehensive in vivo testing to complement in vitro data in the drug development process.

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